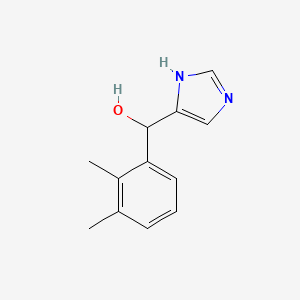

(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol

Descripción general

Descripción

(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol is a chemical compound that features a phenyl group substituted with two methyl groups at the 2 and 3 positions, and an imidazole ring attached to a methanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol typically involves the formation of the imidazole ring followed by the attachment of the phenyl and methanol groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol can undergo several types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as halogens and nitrating agents can be used for electrophilic substitution.

Major Products

Oxidation: Produces (2,3-dimethylphenyl)(1H-imidazol-5-yl)carboxylic acid.

Reduction: Produces (2,3-dimethylphenyl)(1H-imidazol-5-yl)methane.

Substitution: Produces various substituted phenyl derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various proteins and enzymes makes it a valuable tool in understanding biological pathways .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. For example, it is an impurity of Detomidine, an α-Adrenoceptor agonist with sedative and analgesic activity.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .

Mecanismo De Acción

The mechanism of action of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, modulating their function .

Comparación Con Compuestos Similares

Similar Compounds

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol: Similar structure but with a trityl group instead of a methanol group.

(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanol: Similar structure but with the imidazole ring attached at a different position.

Uniqueness

(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol is a compound with significant potential in pharmaceutical applications due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of this compound is CHNO. The compound features a dimethyl-substituted phenyl group and an imidazole moiety, which contribute to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological macromolecules, influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism.

Key Biochemical Interactions:

- Cytochrome P450 Enzymes : Modulates the metabolism of drugs and endogenous compounds.

- Cell Signaling Pathways : Affects pathways such as MAPK/ERK, influencing cell proliferation and survival.

- Gene Expression : Alters the expression of specific genes, impacting protein synthesis and cellular responses.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding : The compound can bind to the active sites of enzymes, leading to inhibition or activation depending on the target.

- Transcription Factor Interaction : Influences gene transcription by interacting with regulatory proteins.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Demonstrated antibacterial and antimycobacterial properties.

- Anti-inflammatory Effects : Shown to reduce inflammation in various models.

- Antitumor Potential : Exhibits cytotoxic effects against cancer cell lines .

Case Studies

- Anti-cancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant inhibition of cell proliferation, with IC values in the low micromolar range .

- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, suggesting potential as an antibacterial agent.

Data Table: Biological Activities Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Moderate | |

| Antitumor | IC ~ 10 µM | |

| Anti-inflammatory | Significant reduction |

Applications in Medicine

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

Propiedades

IUPAC Name |

(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7,12,15H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCKVXIQIZUDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C2=CN=CN2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78892-33-8 | |

| Record name | α-(2,3-Dimethylphenyl)-1H-imidazole-5-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX8ZH48V8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.